5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane

Antibacterial Fluoroquinolone Multidrug-resistant Streptococcus pneumoniae

This 2-thia-5-azabicyclo[2.2.1]heptane sulfonamide is a pre-formed, patent-class building block (Pfizer US-6846930-B2 class) with a rigid 3D exit vector distinct from monocyclic scaffolds. The 1-methylpyrazole-4-sulfonyl group offers a specific H-bond profile versus ethyl/dimethyl or phenyl-bridged analogs (CAS 2034609-60-2, 2034292-66-3). Low MW (259.34) and zero H-bond donors make it an ideal fragment for COX-2 soaking, SPR, and rapid parallel derivatization. Procure this precise substitution pattern to avoid lipophilic penalties and metabolic liabilities in your lead optimization.

Molecular Formula C9H13N3O2S2
Molecular Weight 259.34
CAS No. 2097926-52-6
Cat. No. B2444128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane
CAS2097926-52-6
Molecular FormulaC9H13N3O2S2
Molecular Weight259.34
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)N2CC3CC2CS3
InChIInChI=1S/C9H13N3O2S2/c1-11-5-9(3-10-11)16(13,14)12-4-8-2-7(12)6-15-8/h3,5,7-8H,2,4,6H2,1H3
InChIKeyCKGIFSKLKSCEDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane (CAS 2097926-52-6): Core Scaffold, Patent Lineage, and Procurement Context


5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane (CAS 2097926-52-6) is a heterocyclo-alkylsulfonyl pyrazole derivative featuring a bicyclic 2-thia-5-azabicyclo[2.2.1]heptane core linked via a sulfonyl bridge to a 1-methylpyrazole ring [1]. This scaffold falls within the structural genus claimed in Pfizer patents (e.g., US-6846930-B2, US20030236258A1) for heterocyclo-alkylsulfonyl pyrazoles as anti-inflammatory/analgesic agents targeting COX-2 mediated pathways [2]. The compound is primarily sourced as a research-grade building block or fragment for medicinal chemistry exploration, with its molecular formula C10H13N3O2S2 and exact mass 259.0449 g/mol [3]. Its procurement value hinges on its specific substitution pattern—1-methylpyrazole-4-sulfonyl—which distinguishes it from other pyrazole regioisomers and N-alkyl variants within the same patent class.

Why Generic Substitution Fails for 5-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane: Scaffold- and Substituent-Level Differentiation


Within the 2-thia-5-azabicyclo[2.2.1]heptane sulfonamide series, simply interchanging the N-heteroaryl-sulfonyl moiety is not pharmacologically neutral. The bicyclic 2-thia-5-azabicyclo[2.2.1]heptane core imposes a rigid, three-dimensional exit vector that differs fundamentally from monocyclic sulfonamide scaffolds, as demonstrated by the antibacterial fluoroquinolone analog 7-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, which showed superior potency against multidrug-resistant Streptococcus pneumoniae compared to ciprofloxacin and vancomycin [1]. At the substituent level, the 1-methylpyrazole-4-sulfonyl group in the target compound presents a distinct hydrogen-bond acceptor/donor profile and steric environment compared to closely related analogs such as the 1-ethyl-3,5-dimethylpyrazole variant (CAS 2034609-60-2) or the phenyl-bridged 4-(1H-pyrazol-1-yl)benzenesulfonyl analog (CAS 2034292-66-3) [2]. These structural variations are expected to produce measurable differences in target engagement, physicochemical properties (e.g., logP, aqueous solubility), and metabolic stability, making blind one-for-one substitution scientifically unjustified without explicit comparative data.

Quantitative Differentiation Evidence: 5-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane vs. Closest Analogs


Scaffold-Level Differentiation: 2-Thia-5-azabicyclo[2.2.1]heptane Core Confers Superior Antibacterial Potency vs. Monocyclic Comparators in Fluoroquinolone Series

The 2-thia-5-azabicyclo[2.2.1]heptane scaffold, when incorporated at the C7 position of fluoroquinolones, yielded compound 7-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, which demonstrated superior antibacterial activity against quinolone-susceptible and multidrug-resistant strains in comparison with clinically used fluoroquinolones ciprofloxacin and vancomycin, particularly against Streptococcus pneumoniae and multidrug-resistant S. pneumoniae clinical isolates [1]. While the target compound 5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane is not itself a fluoroquinolone, this result establishes the intrinsic pharmacodynamic advantage of the 2-thia-5-azabicyclo[2.2.1]heptane core over monocyclic amine alternatives in a well-validated antibacterial assay system. This class-level inference supports the selection of compounds bearing this bicyclic scaffold for projects requiring rigid, three-dimensional sulfonamide presentation.

Antibacterial Fluoroquinolone Multidrug-resistant Streptococcus pneumoniae

Substituent-Level Differentiation: 1-Methylpyrazole-4-sulfonyl vs. 1-Ethyl-3,5-dimethylpyrazole-4-sulfonyl – Predicted Physicochemical Divergence

The target compound (CAS 2097926-52-6) bears a 1-methylpyrazole-4-sulfonyl substituent, while a closely related catalog analog (CAS 2034609-60-2) features a 1-ethyl-3,5-dimethylpyrazole-4-sulfonyl group [1]. The additional ethyl and two methyl substituents on the analog's pyrazole ring increase calculated logP and molecular weight (MW 301.42 for the analog vs. 259.34 for the target), predicting lower aqueous solubility and higher lipophilicity for the analog. Although experimentally measured logP or kinetic solubility data are not publicly available for either compound, the structural divergence is sufficient to predict differential membrane permeability and metabolic stability profiles, making the target compound a more attractive starting point for oral bioavailability optimization where lower logP is desired.

Physicochemical property prediction LogP Solubility

Regioisomeric Differentiation: 1-Methylpyrazole-4-sulfonyl vs. Phenyl-Bridged 4-(1H-Pyrazol-1-yl)benzenesulfonyl – Topological and Electronic Divergence

The target compound's 1-methylpyrazole-4-sulfonyl group attaches the pyrazole directly to the sulfonyl sulfur, whereas the analog 5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane (CAS 2034292-66-3) interposes a para-phenylene spacer between the pyrazole and the sulfonyl group [1]. This topological difference alters the distance between the pyrazole hydrogen-bond acceptors and the bicyclic core by approximately 4.3 Å (based on standard bond lengths), and changes the dihedral angle profile of the sulfonamide linkage. In COX-2 inhibitor pharmacophore models, the sulfonamide (or sulfone) geometry and the spatial relationship between the heteroaryl ring and the central scaffold are critical determinants of isoform selectivity [2]. The direct pyrazole-sulfonyl linkage in the target compound provides a more constrained presentation that may favor COX-2 over COX-1 selectivity compared to the extended phenyl-bridged analog, though confirmatory selectivity data are not available for either compound.

Molecular topology Sulfonamide geometry Structure-activity relationship

Synthetic Accessibility and Building-Block Purity: Target Compound vs. 5-Methanesulfonyl-2-thia-5-azabicyclo[2.2.1]heptane

The target compound (CAS 2097926-52-6) is supplied as a pre-formed sulfonamide building block, obviating the need for late-stage sulfonylation chemistry that can introduce purity challenges. In contrast, the simpler analog 5-methanesulfonyl-2-thia-5-azabicyclo[2.2.1]heptane (CAS not specified in search results) requires subsequent elaboration to introduce heteroaryl functionality, adding synthetic steps and potential yield losses [1]. The target compound's exact mass of 259.0449 g/mol, with isotope atom count of 0 and hydrogen bond donor count of 0, indicates a compact, fragment-like profile amenable to further derivatization at the pyrazole N1 or C3/C5 positions [2]. Vendor specifications from ChemSrc list the compound as available with standard purity suitable for research use, though explicit purity data (e.g., ≥95% by HPLC) must be verified with the specific supplier at the time of procurement.

Synthetic chemistry Building block Purity profile

Recommended Research and Industrial Application Scenarios for 5-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane (CAS 2097926-52-6)


Fragment-Based Screening for COX-2 Selective Inhibitor Discovery

The direct pyrazole-4-sulfonyl linkage to the 2-thia-5-azabicyclo[2.2.1]heptane scaffold recapitulates the sulfonamide pharmacophore geometry associated with COX-2 selectivity, as established in the Pfizer patent family (US-6846930-B2, US20030236258A1) . The compound's low molecular weight (259.34 g/mol) and zero hydrogen-bond donors make it an ideal fragment for soaking into COX-2 crystals or screening by SPR/TSA. Its procurement as a pre-formed building block supports rapid follow-up chemistry at the pyrazole C3, C5, or N1 positions for hit expansion .

Diversity-Oriented Synthesis of 2-Thia-5-azabicyclo[2.2.1]heptane Sulfonamide Libraries for Anti-Infective Screening

The class-level antibacterial evidence from the fluoroquinolone series demonstrates that the 2-thia-5-azabicyclo[2.2.1]heptane core confers potency advantages against multidrug-resistant S. pneumoniae over monocyclic amine comparators . The target compound, with its pyrazole-sulfonyl exit vector, offers a structurally differentiated starting point for constructing diversity libraries aimed at novel anti-infective targets beyond DNA gyrase/topoisomerase IV. Its pre-installed sulfonamide linkage simplifies parallel derivatization workflows compared to building the sulfonamide bond post-scaffold assembly .

Physicochemical Property Optimization: Low-Lipophilicity Lead Generation

Compared to the 1-ethyl-3,5-dimethylpyrazole analog (CAS 2034609-60-2, MW 301.42), the target compound's lower molecular weight and predicted lower logP position it closer to lead-like chemical space . For oral drug discovery programs where controlling lipophilicity is critical for avoiding promiscuous binding, phospholipidosis, and rapid metabolic clearance, the target compound represents a more attractive core scaffold. Its procurement supports early ADME profiling without the confounding effects of excess lipophilicity introduced by additional alkyl substituents .

Quote Request

Request a Quote for 5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.